molecular formula C28H44OP2 B14252144 Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane CAS No. 338800-12-7

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane

Cat. No.: B14252144
CAS No.: 338800-12-7
M. Wt: 458.6 g/mol
InChI Key: WLTBZOGEOMUMMY-UHFFFAOYSA-N
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Description

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane is a chemical compound with the molecular formula C28H44OP2 and a molecular weight of 458.596 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups attached to a phosphanylphenoxyphenyl backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane typically involves the reaction of diphenyl oxide with di-tert-butylchlorophosphane . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane exerts its effects involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Di-tert-butylphosphino-biphenyl: Another phosphine ligand with similar steric properties.

    Tri-tert-butylphosphine: A bulkier phosphine ligand with different electronic properties.

Uniqueness

Ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in forming stable complexes with metal ions and facilitating various catalytic processes.

Properties

CAS No.

338800-12-7

Molecular Formula

C28H44OP2

Molecular Weight

458.6 g/mol

IUPAC Name

ditert-butyl-[2-(2-ditert-butylphosphanylphenoxy)phenyl]phosphane

InChI

InChI=1S/C28H44OP2/c1-25(2,3)30(26(4,5)6)23-19-15-13-17-21(23)29-22-18-14-16-20-24(22)31(27(7,8)9)28(10,11)12/h13-20H,1-12H3

InChI Key

WLTBZOGEOMUMMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1OC2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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